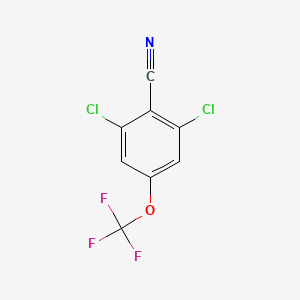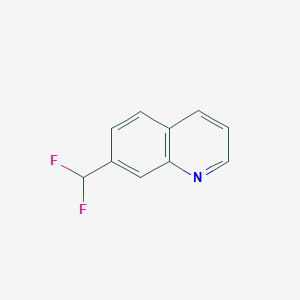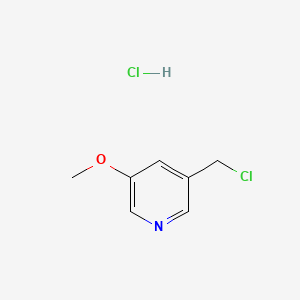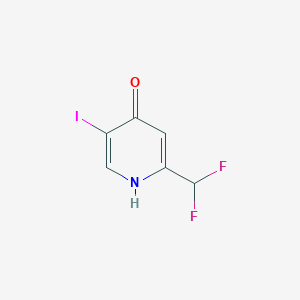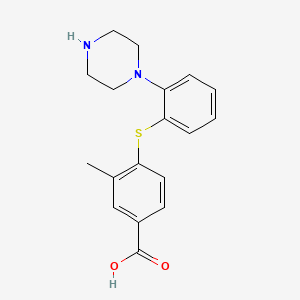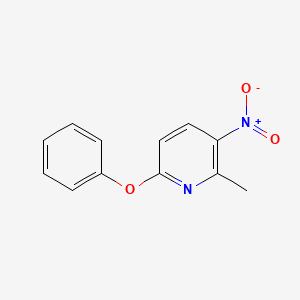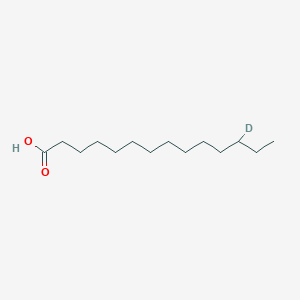![molecular formula C12H18ClNO2 B1435440 [1-(methoxymethyl)-3,4-dihydro-1H-2-benzopyran-1-yl]methanamine hydrochloride CAS No. 1803603-73-7](/img/structure/B1435440.png)
[1-(methoxymethyl)-3,4-dihydro-1H-2-benzopyran-1-yl]methanamine hydrochloride
Übersicht
Beschreibung
[1-(methoxymethyl)-3,4-dihydro-1H-2-benzopyran-1-yl]methanamine hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. It is a derivative of benzopyran, a class of compounds known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Wissenschaftliche Forschungsanwendungen
Synthesis of Important Intermediates
One of the primary scientific research applications of compounds related to “[1-(methoxymethyl)-3,4-dihydro-1H-2-benzopyran-1-yl]methanamine hydrochloride” is in the synthesis of important intermediates. For instance, the synthesis of 3-amino-6-methoxy-3,4-dihydro-2H-[1]benzopyran-4-one hydrochloride, an intermediate of dopamine D3 receptor selective agonist PD128907, is a significant application. This synthesis involves a sequence of addition, hydrolysis, cyclization, oximation, esterification, and Neber arrangement reaction, providing a high yield and confirming the compound's structure through various spectroscopic methods (Jin, 2006).
Development of Potent Vasodilators
Another application is in the development of selective coronary vasodilators. Compounds with a benzopyran structure, such as levcromakalim, have shown potent antihypertensive activity. Extensive research in this area has led to the synthesis of 3,4-dihydro-2H-1-benzopyran-3-ol derivatives, modified at various positions in the benzopyran ring, which have demonstrated selective effects on coronary blood flow. These derivatives have been considered for clinical development due to their selectivity and pharmacological features (Cho et al., 1996).
Anticonvulsant Agents
Compounds derived from the benzopyran structure have also been investigated as potential anticonvulsant agents. A series of novel schiff bases of 3-aminomethyl pyridine, synthesized through condensation reactions, showed significant seizures protection in various models. The effectiveness of these compounds was confirmed through spectroscopic techniques and elemental analysis, highlighting their potential as anticonvulsant agents (Pandey & Srivastava, 2011).
Synthesis of Dopamine D1 Selective Ligands
Additionally, research has focused on synthesizing 3-substituted 1-(aminomethyl)-3,4-dihydro-5-hydroxy-1H-2- benzopyrans as potential D1 selective antagonists. These compounds have shown potent D1 antagonist properties in vitro, indicating their potential as therapeutic agents for conditions involving dopamine receptors (Michaelides et al., 1991).
Cellular Imaging and Photocytotoxicity
Iron(III) complexes involving derivatives of benzopyran have been studied for their photocytotoxic properties. These complexes display significant photocytotoxicity in red light and have been investigated for their potential in cellular imaging and as therapeutic agents, particularly in generating reactive oxygen species for medical applications (Basu et al., 2014).
Treatment of Proliferative Skin Disorders
Compounds like dimethylaminoethyl ethers of methoxsalen, synthesized from derivatives related to benzopyran, have shown promise in treating proliferative skin disorders. These compounds intercalate and damage DNA following light treatment, indicating their utility in treatments involving abnormal keratinocyte proliferation (Guillon et al., 2018).
Eigenschaften
IUPAC Name |
[1-(methoxymethyl)-3,4-dihydroisochromen-1-yl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c1-14-9-12(8-13)11-5-3-2-4-10(11)6-7-15-12;/h2-5H,6-9,13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMTUKBRJLDBEHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(C2=CC=CC=C2CCO1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(methoxymethyl)-3,4-dihydro-1H-2-benzopyran-1-yl]methanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Oxa-6-Azabicyclo[3.1.1]Heptane Trifluoroacetate](/img/structure/B1435358.png)




